1-Chloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-4-methylbenzene
Overview
Description
1-Chloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-4-methylbenzene is a complex organic compound that features a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-4-methylbenzene typically involves multiple steps of organic reactions. The starting materials often include chlorinated benzene derivatives and various etherification agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methoxybenzene: A simpler compound with similar functional groups but lacking the extended ether chains.
1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane: Another compound with ether linkages but different substitution patterns on the benzene ring.
Uniqueness
1-Chloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-4-methylbenzene is unique due to its specific combination of functional groups and structural complexity. This uniqueness makes it valuable for specialized applications and research purposes.
Properties
IUPAC Name |
1-chloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO4/c1-4-5-17-7-9-19(21(15-17)23-3)25-12-10-24-11-13-26-20-14-16(2)6-8-18(20)22/h4,6-9,14-15H,1,5,10-13H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUKBRUKKFWLKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCOC2=C(C=C(C=C2)CC=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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